molecular formula C16H17ClN2O B11966240 alpha-(3-Chloro-para-toluidino)-para-acetotoluidide CAS No. 84474-02-2

alpha-(3-Chloro-para-toluidino)-para-acetotoluidide

Cat. No.: B11966240
CAS No.: 84474-02-2
M. Wt: 288.77 g/mol
InChI Key: PRMXPVBNYLVOEH-UHFFFAOYSA-N
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Description

Alpha-(3-Chloro-para-toluidino)-para-acetotoluidide is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloro group and a methyl group attached to the benzene ring, along with an amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3-Chloro-para-toluidino)-para-acetotoluidide typically involves the reaction of 3-chloro-para-toluidine with para-acetotoluidide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to ensure the efficient and cost-effective synthesis of the compound. The use of advanced technologies and equipment allows for the precise control of reaction parameters, resulting in high-quality products.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-Chloro-para-toluidino)-para-acetotoluidide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Alpha-(3-Chloro-para-toluidino)-para-acetotoluidide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(3-Chloro-para-toluidino)-para-acetotoluidide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-para-toluidine: A related compound with similar structural features but different functional groups.

    Para-acetotoluidide: Another related compound with a different substitution pattern on the benzene ring.

Uniqueness

Alpha-(3-Chloro-para-toluidino)-para-acetotoluidide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

84474-02-2

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

N-[4-[(3-chloro-4-methylanilino)methyl]phenyl]acetamide

InChI

InChI=1S/C16H17ClN2O/c1-11-3-6-15(9-16(11)17)18-10-13-4-7-14(8-5-13)19-12(2)20/h3-9,18H,10H2,1-2H3,(H,19,20)

InChI Key

PRMXPVBNYLVOEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)NC(=O)C)Cl

Origin of Product

United States

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